molecular formula C17H23FN6 B2839874 4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2380071-11-2

4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No. B2839874
CAS RN: 2380071-11-2
M. Wt: 330.411
InChI Key: YIMDZUFJQOOEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a chemical compound that has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the death of cancer cells and a reduction in inflammation.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is its high potency against cancer cells. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.

Future Directions

There are several future directions for research on 4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of research is the investigation of the potential of this compound as a treatment for neurological disorders such as Alzheimer's disease. Finally, further studies are needed to determine the exact mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves several steps. The starting materials are 4-(2-methylpyrimidin-4-yl)piperazine and 4-tert-butyl-5-fluoro-6-iodopyrimidine. These are reacted together in the presence of a palladium catalyst to form the desired compound. The yield of this reaction is typically high, and the purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy.

Scientific Research Applications

4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6/c1-12-19-6-5-13(22-12)23-7-9-24(10-8-23)16-14(18)15(17(2,3)4)20-11-21-16/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMDZUFJQOOEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3F)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.